Acquired Xanthine Oxidase Inhibition Relative to the 8‑Unsubstituted Parent Isbufylline
Isbufylline (1,3‑dimethyl‑7‑isobutylxanthine) is a phosphodiesterase inhibitor devoid of XO activity [1]. The C8‑(2‑ethylpiperidin‑1‑yl)methyl derivative obtained from isbufylline gains measurable XO inhibition, with a Ki of 3.43 µM and an IC₅₀ of 4.51 µM against human XO [2]. This represents a qualitative gain of function that cannot be achieved with the 8‑unsubstituted parent.
| Evidence Dimension | Xanthine oxidase inhibition potency |
|---|---|
| Target Compound Data | Ki = 3.43 µM; IC₅₀ = 4.51 µM (human XO, mixed‑type competitive) [2] |
| Comparator Or Baseline | Isbufylline – no XO inhibition reported [1] |
| Quantified Difference | Fold change not calculable (activity gained vs. no detectable inhibition) |
| Conditions | Human xanthine oxidase, xanthine substrate, 3 min pre‑incubation, pH 7.4 phosphate buffer [2] |
Why This Matters
For programs screening dual PDE/XO agents or exploring C8‑substitution SAR, only the target compound provides a measurable XO signal, whereas isbufylline is silent in this assay.
- [1] Manzini S, et al. Isbufylline, a new xanthine derivative, inhibits airway hyperresponsiveness and airway inflammation in guinea pigs. Eur J Pharmacol. 1993;249(3):291‑297. View Source
- [2] BindingDB BDBM50233808. Ki = 3.43E+3 nM, IC₅₀ = 4.51E+3 nM (human XO). View Source
